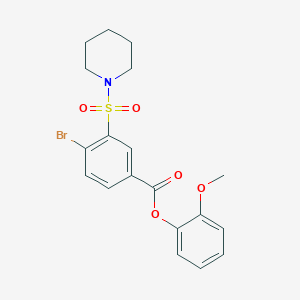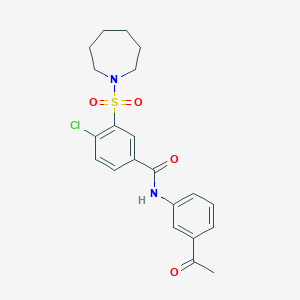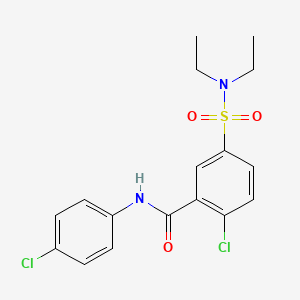![molecular formula C23H26N2O6S B3562737 N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562737.png)
N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Übersicht
Beschreibung
N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of sulfonamides and coumarins. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both sulfonamide and coumarin moieties in its structure suggests that it may exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple stepsThe reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base, conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Due to its sulfonamide and coumarin moieties, it may exhibit antimicrobial, anti-inflammatory, and anticoagulant properties, making it a subject of pharmacological research.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the coumarin moiety can interfere with cellular processes such as DNA replication and protein synthesis. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound shares the sulfonamide group but lacks the coumarin moiety.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another sulfonamide derivative with different substituents on the aromatic ring.
2-oxo-2H-chromen-7-yl derivatives: Compounds with similar coumarin structures but different functional groups.
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of sulfonamide and coumarin moieties in its structure
Eigenschaften
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-5-25(6-2)32(28,29)19-10-7-17(8-11-19)24-22(26)14-30-18-9-12-20-15(3)16(4)23(27)31-21(20)13-18/h7-13H,5-6,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDUSCDAYGOUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-[(4-Fluorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3562656.png)





![7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3562698.png)


![N-cyclopentyl-2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide](/img/structure/B3562704.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3562707.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B3562721.png)
![N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B3562752.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562766.png)
